3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(dimethylamino)bicyclo[111]pentane-1-carboxylic acid is a unique compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the synthetic routes mentioned above suggests that large-scale production is feasible. The use of flow photochemical addition and haloform reactions are potential methods for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-(dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of molecular interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially altering their activity. This compound can act as a bioisostere, replacing other functional groups in drug molecules to improve their solubility, potency, and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 3-((dimethylamino)methyl)bicyclo[1.1.1]pentan-1-amine
- 3-(dimethylamino)bicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
3-(dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific bicyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound in drug discovery and materials science, offering advantages such as increased solubility and metabolic stability compared to other similar compounds .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-(dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-9(2)8-3-7(4-8,5-8)6(10)11/h3-5H2,1-2H3,(H,10,11) |
InChI Key |
OXIGGLFKYFRXGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C12CC(C1)(C2)C(=O)O |
Origin of Product |
United States |
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